molecular formula C17H14O4 B8629811 1,3-Indandione, 2-(3,5-dimethyl-p-hydroxyphenyl)-2-hydroxy- CAS No. 71313-20-7

1,3-Indandione, 2-(3,5-dimethyl-p-hydroxyphenyl)-2-hydroxy-

Cat. No. B8629811
CAS RN: 71313-20-7
M. Wt: 282.29 g/mol
InChI Key: WWCSFRRQCULQOK-UHFFFAOYSA-N
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Patent
US09346749B2

Procedure details

Ninhydrin (1.00 g, 5.61 mmol) and 2,6-dimethylphenol (686 mg, 5.61 mmol) was dissolved in acetic acid (15 ml), and this solution was heated for 13 hrs. The reaction mixture was concentrated, and extracted with dichloromethane, and then concentrated organic layer was purified using column chromatography (ethylacetate:hexane=1:2) to afford the title compound (0.31 g, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]([OH:13])(O)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[CH3:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:16]=1[OH:22]>C(O)(=O)C>[OH:13][C:9]1([C:19]2[CH:18]=[C:17]([CH3:21])[C:16]([OH:22])=[C:15]([CH3:14])[CH:20]=2)[C:10](=[O:11])[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]1=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Name
Quantity
686 mg
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this solution was heated for 13 hrs
Duration
13 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
concentrated organic layer was purified

Outcomes

Product
Name
Type
product
Smiles
OC1(C(C2=CC=CC=C2C1=O)=O)C1=CC(=C(C(=C1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.